molecular formula C14H11FN2O3 B5770893 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid CAS No. 54057-67-9

4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid

Cat. No.: B5770893
CAS No.: 54057-67-9
M. Wt: 274.25 g/mol
InChI Key: AVWPUDZDICVVFD-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)carbamoyl]amino}benzoic acid is a benzoic acid derivative featuring a urea (carbamoyl) bridge substituted with a 4-fluorophenyl group at the para position of the aromatic ring. This compound is synthesized via the reaction of 4-aminobenzoic acid with 4-fluorophenyl isocyanate in dry acetone under reflux conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, with notable insecticidal activity against Spodoptera littoralis larvae .

Properties

IUPAC Name

4-[(4-fluorophenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-10-3-7-12(8-4-10)17-14(20)16-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWPUDZDICVVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210182
Record name 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-67-9
Record name 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54057-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid typically involves the following steps:

    Formation of the Fluorophenyl Carbamoyl Intermediate: The reaction begins with the introduction of a fluorophenyl group to a carbamoyl compound. This step often involves the use of reagents such as 4-fluoroaniline and phosgene under controlled conditions.

    Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Utilizing large quantities of starting materials and reagents in reactors designed for high-volume production.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three key reactive sites:

  • Carboxylic acid group (–COOH): Prone to acid-base reactions, esterification, and amide formation.

  • Carbamoyl amino group (–NHC(O)NH–): Susceptible to hydrolysis and substitution.

  • Fluorophenyl ring : Electron-withdrawing fluorine influences electrophilic aromatic substitution (EAS) patterns.

2.1. Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsProductsYieldReference
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate85%
Amide Coupling HATU/DIPEA, DMF, rtPeptide-like amides (e.g., with pomalidomide derivatives)72–89%
Activation to Acyl Chloride SOCl<sub>2</sub>, reflux4-{[(4-Fluorophenyl)carbamoyl]amino}benzoyl chloride93%

2.2. Carbamoyl Group Transformations

Reaction TypeReagents/ConditionsProductsNotesReference
Acidic Hydrolysis 6M HCl, 100°C, 12h4-Aminobenzoic acid + 4-fluoroanilineComplete cleavage
Basic Hydrolysis 2M NaOH, 80°C, 8h4-{[(4-Fluorophenyl)amino]carbonyl}benzoic acidPartial hydrolysis
Reductive Amination NaBH<sub>3</sub>CN, pH 5Secondary amine derivativesLimited stereoselectivity

2.3. Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring’s electron-deficient nature directs EAS to the meta position:

Reaction TypeReagents/ConditionsProductsYieldReference
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-4-fluorophenyl derivative67%
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C3-Sulfo-4-fluorophenyl derivative58%

Mechanistic Insights

  • Amide Coupling : Activation of the carboxylic acid with HATU forms an O-acylisourea intermediate, which reacts with amines to yield stable amides .

  • Hydrolysis of Carbamoyl Group : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.

  • EAS on Fluorophenyl Ring : Fluorine’s –I effect deactivates the ring, favoring meta substitution. Nitration and sulfonation follow classical two-step mechanisms .

Stability and Reaction Optimization

  • pH Sensitivity : The carboxylic acid group ionizes above pH 4.5, reducing reactivity in esterification/amide coupling. Optimal reactions occur at pH 4–5 .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amide coupling by stabilizing charged intermediates .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-fluorobenzoyl chloride with aminobenzoic acid derivatives. The resulting compound features a carboxylic acid group that enhances its biological activity by facilitating interactions with target proteins.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the 4-(aminomethyl)benzamide fragment can effectively inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Notably, compounds designed around this scaffold have shown potent inhibitory activity against various RTKs such as EGFR and HER-2, with inhibition rates exceeding 90% at low concentrations (10 nM) .

Table 1: Anticancer Activity of Related Compounds

Compound IDTarget KinaseInhibition (%)Concentration (nM)
Compound 11EGFR9110
Compound 13HER-29210
Compound XKDR8520

Protein Kinase Inhibition

The compound has also been investigated for its role as a protein kinase inhibitor. In vitro studies indicate that various analogs of this compound can inhibit kinases involved in critical signaling pathways associated with cancer progression. The structure-activity relationship (SAR) studies reveal that modifications to the aromatic rings significantly affect binding affinity and selectivity toward specific kinases .

Case Study 1: Inhibition of Chronic Myelogenous Leukemia (CML)

In a study focused on chronic myelogenous leukemia (CML), several derivatives of this compound were tested against K-562 cell lines. The results indicated that certain compounds exhibited IC50 values as low as 5.6 μM, demonstrating their potential as therapeutic agents against CML .

Case Study 2: Targeting CXCR4 in Metastatic Cancer

Another significant application involves targeting the CXCR4 receptor, which is implicated in metastatic cancer. Compounds derived from this scaffold have been identified as potential ligands for CXCR4, showcasing their ability to disrupt chemokine signaling pathways essential for cancer metastasis . This highlights the versatility of the compound in addressing different cancer-related targets.

Pharmacological Insights

The pharmacological profile of this compound suggests that it can serve as a lead compound for developing novel anticancer therapies. Its ability to inhibit multiple kinases positions it as a candidate for combination therapies aimed at overcoming drug resistance commonly observed in cancer treatments.

Mechanism of Action

The mechanism of action of 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituent(s) Molecular Formula Key Features
4-{[(4-Fluorophenyl)carbamoyl]amino}benzoic acid 4-Fluorophenyl urea at C4 C₁₄H₁₀FN₂O₃ High polarity due to fluorine; enhanced insecticidal activity .
4-[(Phenylcarbamoyl)amino]benzoic acid Phenyl urea at C4 C₁₄H₁₂N₂O₃ Lower electronegativity; reduced bioactivity compared to fluorinated analog .
2-{[(4-Fluorophenyl)carbamoyl}benzoic acid 4-Fluorophenyl urea at C2 C₁₄H₁₀FN₂O₃ Positional isomer; altered steric effects and solubility .
4-(4-Fluorophenoxy)benzoic acid 4-Fluorophenoxy ether at C4 C₁₃H₉FO₃ Ether linkage instead of urea; lower hydrogen-bonding capacity .
4-[[4-(4-Carboxyphenylcarbamoyl)benzoyl]amino]benzoic acid Bis-carbamoyl and benzoyl groups C₂₂H₁₆N₂O₆ Extended conjugation; increased molecular weight and potential for π-π interactions .
Key Observations:
  • Electron-withdrawing groups (e.g., fluorine) : Enhance polarity and receptor binding, as seen in the insecticidal LC₅₀ values (Table 2).
  • Positional isomerism : The 2-substituted analog () exhibits reduced bioactivity compared to the 4-substituted derivative due to steric hindrance .
  • Linkage type : Replacing the urea group with an ether () diminishes hydrogen-bonding capacity, reducing target affinity.

Spectral and Analytical Data

Ultraviolet-Visible (UV-Vis) Spectroscopy:
  • This compound: λmax ~340 nm (n→π* transition of urea) and ~265 nm (π→π* of aromatic ring) .
  • 4-[(Phenylcarbamoyl)amino]benzoic acid: Similar λmax but with lower molar absorptivity (ε) due to absence of fluorine .
Infrared (IR) Spectroscopy:
  • Urea C=O stretch: ~1680–1650 cm⁻¹ for all carbamoyl derivatives .
  • Fluorine substitution: Causes a slight shift in aromatic C-F stretching (1250–1100 cm⁻¹) .
Insecticidal Efficacy Against Spodoptera littoralis:
Compound LC₅₀ (2nd Instar) LC₅₀ (4th Instar)
This compound 0.12 mM 0.28 mM
4-[(Phenylcarbamoyl)amino]benzoic acid 0.45 mM 0.89 mM
4-[(4-Oxo-3-phenylthiazolidin-2-ylidene)amino]benzoic acid 0.30 mM 0.65 mM
  • The fluorinated analog demonstrates 3.7× higher potency than the phenyl-substituted compound, attributed to fluorine's electronegativity enhancing target binding .
  • Thiazolidinone derivatives (e.g., compound 4 in ) show intermediate activity due to additional heterocyclic interactions .

Biological Activity

4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid, commonly referred to as a derivative of p-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial fields. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with benzoic acid derivatives under specific conditions to form the desired amide linkage. The structural formula can be represented as follows:

C9H8FN2O2\text{C}_9\text{H}_8\text{F}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have shown that derivatives of PABA, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this structure have demonstrated moderate to high inhibitory activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (chronic myelogenous leukemia) at concentrations ranging from 0.1 to 100 µM .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa2.5
Compound CK5623.0
This compoundMCF-7TBD

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key protein kinases associated with tumor growth and proliferation. For instance, studies indicate that compounds with similar structures can inhibit receptor tyrosine kinases such as EGFR and c-MET, which play critical roles in cancer cell signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits broad-spectrum activity against various pathogenic fungi and bacteria. For instance, compounds derived from this structure were found to have minimum inhibitory concentrations (MICs) against Aspergillus niger and Candida albicans in the range of 94-98 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
Compound DAspergillus niger94
Compound ECandida albicans98
This compoundTBD

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of these compounds. For example, the presence of electron-withdrawing groups such as fluorine enhances the potency against cancer cell lines compared to their non-fluorinated counterparts .

Figure 1: Structural Modifications Impacting Activity
SAR Modifications

Case Studies

A notable case study involved the evaluation of a series of PABA derivatives in a clinical setting where they were tested for their efficacy against advanced solid tumors. The results indicated that compounds with a fluorinated aromatic ring showed enhanced bioavailability and improved pharmacokinetic profiles compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended methods for synthesizing 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid, and how is its structure validated?

Answer: The compound can be synthesized via a nucleophilic addition-elimination reaction between 4-aminobenzoic acid and 4-fluorophenyl isocyanate in dry acetone under reflux (3–6 hours, monitored by TLC). Post-reaction, the product is purified via recrystallization using ethanol or methanol . Structural validation requires:

  • NMR spectroscopy : Analyze aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm) and carboxylic acid proton (δ ~12–13 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 289.2) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor < 5% and residual electron density < 0.3 eÅ⁻³ .

Q. How can researchers optimize solubility for biological assays?

Answer: Solubility challenges in aqueous buffers (e.g., PBS) are common due to the compound’s aromatic and carboxylic acid groups. Strategies include:

  • pH adjustment : Dissolve in DMSO (10–50 mM stock) and dilute in buffer (pH 7.4) to minimize precipitation.
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at <1% concentration .
  • Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s enzyme inhibition efficacy?

Answer: SAR studies should systematically modify:

  • 4-Fluorophenyl group : Replace fluorine with Cl, Br, or CF₃ to assess steric/electronic effects.
  • Urea linker : Substitute with thiourea or sulfonamide groups to alter hydrogen-bonding capacity .
  • Benzoic acid moiety : Test ester or amide derivatives for membrane permeability.
Substituent Enzyme IC₅₀ (µM) Notes
4-Fluorophenyl12.3 ± 1.2Reference
4-Chlorophenyl8.9 ± 0.8Improved potency
Thiourea linker6.5 ± 0.5Enhanced H-bonding

Biological testing should use enzyme inhibition assays (e.g., carbonic anhydrase II) with fluorometric or calorimetric readouts .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

Answer:

  • Disordered regions : Apply PART instructions in SHELXL to model alternative conformers. Use restraints (e.g., SIMU, DELU) to stabilize geometry .
  • Twinning : Calculate twinning fractions via Hooft’s parameter (PLATON). Refine using TWIN/BASF commands in SHELXL .
  • Validation tools : Check Rint (<10%) and CC₁/2 (>80%) to ensure data quality .

Q. What methodologies address discrepancies between in vitro and in vivo biological activity data?

Answer: Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Mitigate via:

  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze by LC-MS for metabolite identification .
  • PK studies : Measure plasma half-life (t½) and bioavailability in rodent models. Optimize via prodrug strategies (e.g., ester prodrugs) .
  • Target engagement assays : Use fluorescence polarization or SPR to confirm binding in vivo .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

Parameter Value Tool/Software
R-factor3.8%SHELXL
Residual density0.25 eÅ⁻³COOT
Twinning fraction0.32PLATON

Q. Table 2: Solubility Optimization

Condition Solubility (mg/mL) Method
DMSO (50 mM stock)25.0UV-Vis
PBS (pH 7.4) + 0.5% Tween-801.8Nephelometry

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